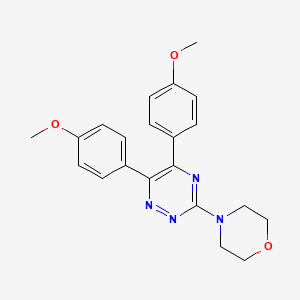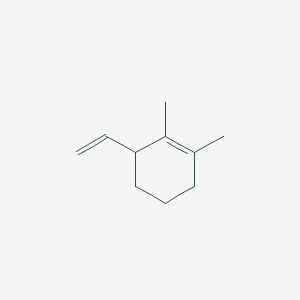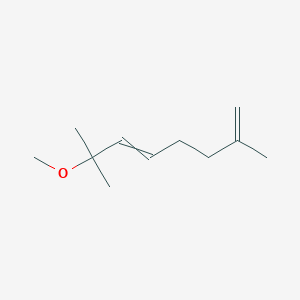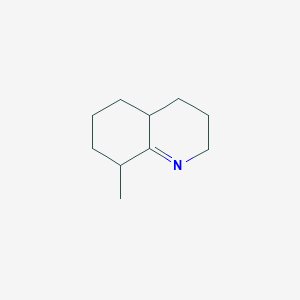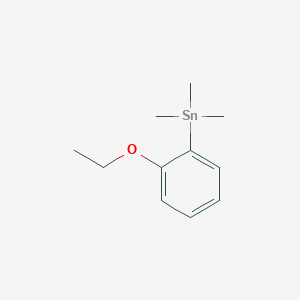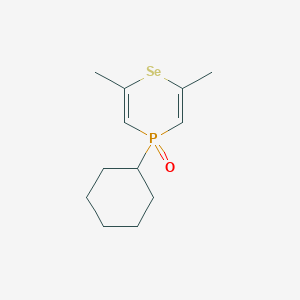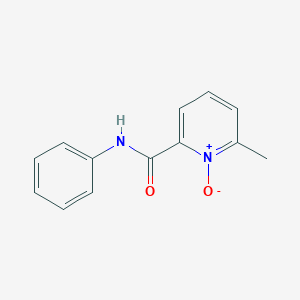
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a methyl group at the 6-position, and a phenyl group at the N-position, with an additional oxide group. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound .
Chemical Reactions Analysis
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes .
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Pyridinecarboxamide, 6-methyl-N-phenyl-, 1-oxide can be compared with other similar compounds, such as 2-pyridinecarboxamide and N-methyl-2-pyridinecarboxamide . These compounds share a similar pyridine core structure but differ in their substituents. The presence of the methyl and phenyl groups in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56387-82-7 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-methyl-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(10)17)13(16)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,14,16) |
InChI Key |
NZDHAUZWVBESBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


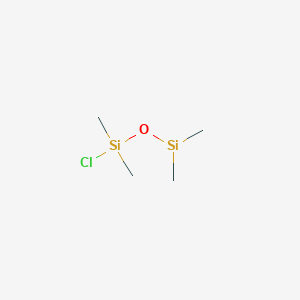
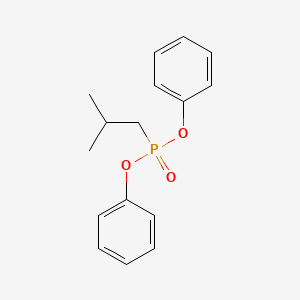

![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
